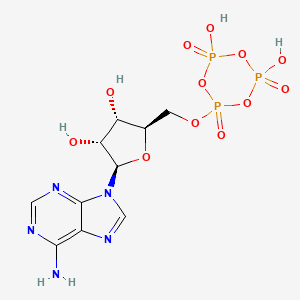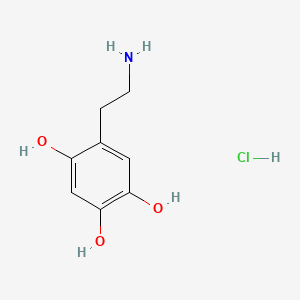
2-oxopropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxopropanehydrazide is a chemical compound with the molecular formula C3H6N2O2. It is also known as pyruvic acid hydrazide. This compound is a derivative of pyruvic acid, where the carboxyl group is replaced by a hydrazide group. It is a significant compound in organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-oxopropanehydrazide can be synthesized through the reaction of pyruvic acid with hydrazine. The reaction typically involves the condensation of pyruvic acid with hydrazine hydrate in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazide.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-oxo-, hydrazide involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-oxopropanehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo compounds such as pyruvic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazides and other derivatives.
Scientific Research Applications
2-oxopropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including hydrazones and Schiff bases.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 2-oxo-, hydrazide involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites in enzymes and proteins, thereby affecting their function. The hydrazide group can also participate in redox reactions, influencing cellular redox states and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyruvic acid: The parent compound of propanoic acid, 2-oxo-, hydrazide.
Acetylformic acid: Another derivative of pyruvic acid.
2-Oxopropanoic acid: A similar compound with a different functional group.
Uniqueness
2-oxopropanehydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and applications compared to its parent compound and other derivatives. Its ability to form stable hydrazones and Schiff bases makes it valuable in organic synthesis and medicinal chemistry.
Properties
CAS No. |
93285-68-8 |
|---|---|
Molecular Formula |
C3H6N2O2 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
2-oxopropanehydrazide |
InChI |
InChI=1S/C3H6N2O2/c1-2(6)3(7)5-4/h4H2,1H3,(H,5,7) |
InChI Key |
VGLHMLZWDDLWLD-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)NN |
Canonical SMILES |
CC(=O)C(=O)NN |
Key on ui other cas no. |
93285-68-8 |
Synonyms |
pyruvate hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[5-bromopentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1203268.png)



![[2-(Hydroxymethyl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate](/img/structure/B1203275.png)



